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molecular formula C7H8BrNO2S B1266604 Benzenesulfonamide, p-bromo-N-methyl- CAS No. 703-12-8

Benzenesulfonamide, p-bromo-N-methyl-

Cat. No. B1266604
M. Wt: 250.12 g/mol
InChI Key: ZAHMEHGOFNLRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242987B2

Procedure details

4-bromo-N-methylbenzenesulfonamide was prepared by stirring a solution of 4-bromobenzenesulfonyl chloride (400 mg, 1.57 mmol), methylamine (0.78 mL, 2M solution in THF) and pyridine (1 mL) in dichloromethane (5 mL) was at rt for 16 h. The mixture was then diluted with dichloromethane and washed with H2O and then brine. The organic phase was collected, dried (MgSO4) and concentrated in vacuo to give 4-bromo-N-methylbenzenesulfonamide. 1H NMR (d6-DMSO) δ 10.12 (s, 1H0, 9.04 (s, 1H), 8.45 (d, 2H), 8.38 (s, 1H), 8.00 (d, 2H), 7.96 (s, 1H), 7.64 (s, 1H), 7.57 (s, 1H), 3.87 (s, 3H), 2.47 (s, 3H); LC-MS method B, (ES+) 385.0, RT=7.45 min.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.CN.[N:14]1C=CC=C[CH:15]=1>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:14][CH3:15])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0.78 mL
Type
reactant
Smiles
CN
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-bromo-N-methylbenzenesulfonamide was prepared
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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